
5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Biological Activity
5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole and its derivatives are extensively utilized in the field of medicinal and organic chemistry. One study revealed the synthesis of 4-aminopyrazoles containing trifluoromethyl via a one-pot nitrosation process. These compounds displayed promising tuberculostatic, antibacterial, antimycotic, antioxidant, and cytotoxic activities. They also demonstrated significant analgesic and anti-inflammatory actions in vivo, highlighting their potential in drug design (Burgart et al., 2020).
Molecular Structure and Reactivity
The molecular structure and reactivity of pyrazole derivatives have been a subject of study. Research on the hydrogen-bonded structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate showed complex sheet formations due to a combination of hydrogen bonds. This study contributes to the understanding of the molecular structure and potential applications of such compounds (Portilla et al., 2007).
Anticorrosion Properties
Compounds derived from pyrazole, including those with nitrophenyl groups, have been explored for anticorrosion properties. A study on the green synthesis of specific pyrazol derivatives and their application in N80 steel corrosion mitigation in the petroleum industry demonstrated high efficiency, suggesting the potential of these compounds in industrial applications (Singh et al., 2020).
Molecular Engineering and Functionalization
Research into the site-selective functionalization of trifluoromethyl-substituted pyrazoles has shown the ability to modify these compounds for various applications. Depending on the reagent used, these pyrazoles can undergo deprotonation and subsequent carboxylation at specific positions, offering a range of isomers and congeners for different scientific applications (Schlosser et al., 2002).
Corrosion Inhibition in Industrial Settings
Pyrazol derivatives have been identified as potential corrosion inhibitors, particularly in environments related to the petroleum industry. A study exploring the synthesis of such compounds and their inhibitory effects on steel in acidic environments showed promising results, indicating their practical utility in industrial applications (Singh et al., 2020).
Properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-7-6-10(11(12,13)14)15-16(7)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVWOKUJDVDJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)
![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)
![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)
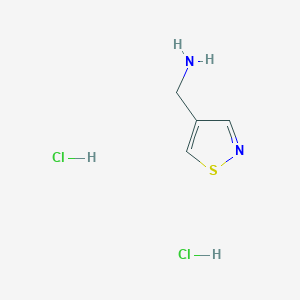
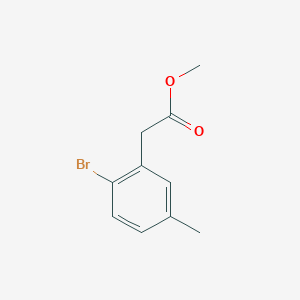
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)
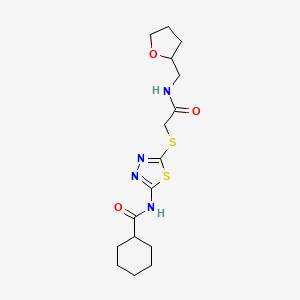
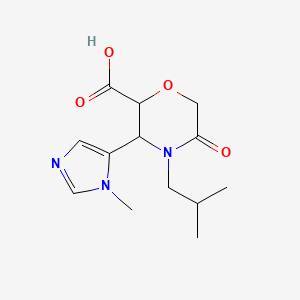
![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)
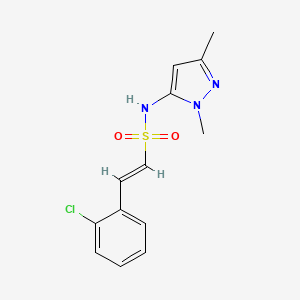
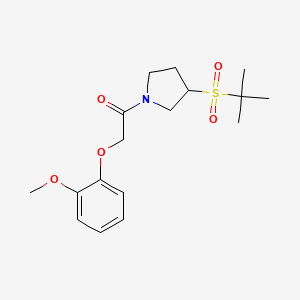
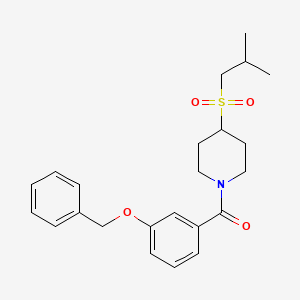
![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)
![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
